molecular formula C13H18ClN3O2 B13053881 Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate

Cat. No.: B13053881
M. Wt: 283.75 g/mol
InChI Key: IBRKPPLHBCDFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate is a heterocyclic compound featuring a fused pyrido-pyrimidine core substituted with a chlorine atom at position 2 and an ethyl butanoate side chain. This structure combines a bicyclic nitrogen-containing system with an ester-functionalized aliphatic chain, making it a versatile intermediate in medicinal chemistry for developing kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

ethyl 4-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)butanoate

InChI

InChI=1S/C13H18ClN3O2/c1-2-19-12(18)4-3-6-17-7-5-11-10(9-17)8-15-13(14)16-11/h8H,2-7,9H2,1H3

InChI Key

IBRKPPLHBCDFDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1CCC2=NC(=NC=C2C1)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Procedure (Adapted from Patent WO2014110000A1)

Step Description Reagents & Conditions Outcome
A Preparation of 5-cyano-pentanoic acid methyl ester intermediate Bubble hydrogen chloride gas through a 0 °C solution of 5-cyano-pentanoic acid methyl ester in methanol and ether for 1 hour; warm to room temperature Formation of acid chloride intermediate facilitating further transformations
B Formation of methyl 6-imino-6-methoxy-hexanoate React methyl 6-imino-6-methoxy-hexanoate with formylhydrazine in methanol with triethylamine at room temperature for 18 hours, then heat to 70 °C for 3 hours Generates hydrazone intermediate for cyclization
C Coupling with substituted pyrimidine amines Stir N-indan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine with pentanoic acid derivatives in DMF at room temperature Formation of amide linkage connecting pyrimidine core and side chain
D Alkylation to introduce the ethyl butanoate side chain Treat with sodium hydride and ethyl 4-chlorobutanoate in DMF at 0 °C to room temperature for 16-24 hours Alkylation of pyrimidine nitrogen with ethyl butanoate moiety
E Purification Concentrate reaction mixture, extract with organic solvents, and purify by chromatography Obtain Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate as a pure compound

Alternative Synthetic Routes

  • Hydrogenation and Reduction Steps: Some procedures involve catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to reduce intermediates before final functionalization.
  • Azide and Cyanide Chemistry: Use of azidotrimethylsilane and sodium cyanide for functional group transformations on the pyrimidine ring or side chains to enable further derivatization.
  • Click Chemistry Approaches: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed in related pyrimidine derivatives for side chain modifications, potentially adaptable for this compound.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0 °C to 70 °C Lower temperatures favor selective alkylation; heating promotes cyclization and hydrazone formation
Solvent Methanol, THF, DMF, Dichloromethane Choice depends on solubility and reaction step; DMF common for alkylation
Base Sodium hydride, Triethylamine Sodium hydride used for strong deprotonation; triethylamine for milder conditions
Reaction Time 1 hour to 48 hours Longer times for complete conversion, especially in alkylation and coupling steps

Analytical Data Supporting Preparation

  • Mass Spectrometry (MS): Confirms molecular ion peak at m/z consistent with molecular weight 283.75 g/mol.
  • Nuclear Magnetic Resonance (NMR): Characteristic signals for ethyl ester protons, pyrimidine ring hydrogens, and chloro-substituted aromatic region.
  • Chromatography: High-performance liquid chromatography (HPLC) used for purity assessment, typically >95% purity achieved.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Product/Intermediate
1 Esterification/Acid Chloride Formation 5-cyano-pentanoic acid methyl ester, HCl gas 0 °C to RT, MeOH/ether Acid chloride intermediate
2 Hydrazone Formation Formylhydrazine, triethylamine RT, then 70 °C Methyl 6-imino-6-methoxy-hexanoate
3 Amide Coupling Pyrimidine amine, pentanoic acid derivative, EDCI/HOBt RT, DMF Amide-linked intermediate
4 Alkylation Sodium hydride, ethyl 4-chlorobutanoate 0 °C to RT, DMF Target ethyl butanoate derivative
5 Purification Chromatography Ambient Pure this compound

Research Findings and Considerations

  • The chloro substituent at the 2-position of the dihydropyrido[4,3-d]pyrimidine ring is introduced early in the synthesis to facilitate selective functionalization.
  • Esterification and alkylation reactions require careful control of temperature and stoichiometry to avoid side reactions such as over-alkylation or hydrolysis.
  • Use of polar aprotic solvents like DMF enhances nucleophilicity and reaction rates in alkylation steps.
  • Hydrogenation steps, when applied, must be carefully monitored to prevent reduction of sensitive functionalities.
  • The synthetic route is adaptable for scale-up given the availability of starting materials and reagents.

Chemical Reactions Analysis

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a useful building block for the development of new materials and catalysts.

    Biology: This compound can be used in the study of biological processes involving heterocyclic compounds. It may serve as a probe or ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing. It may exhibit pharmacological activity, making it a candidate for drug development.

    Industry: Its chemical properties make it suitable for use in various industrial applications, including the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the pyrido[4,3-D]pyrimidine core suggests potential interactions with nucleic acids or proteins, which could influence biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Implications

The target compound’s chlorine and ester groups position it as a promising candidate for further optimization. Comparative studies suggest that replacing chlorine with fluorine (as in ) could enhance metabolic stability, while incorporating spirocyclic motifs () might improve target selectivity. Future work should explore its kinase inhibitory activity and compare it directly with the analogues discussed here.

Biological Activity

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate is a member of the pyridopyrimidine family, notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H22ClN3O2
  • Molecular Weight : Approximately 297.78 g/mol
  • CAS Number : 2087477-60-7

The compound features a chloro-substituted pyridopyrimidine ring fused with a butanoate moiety, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that compounds in the pyridopyrimidine class exhibit significant biological activities, including:

  • Antiproliferative Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves interference with cell cycle progression and induction of apoptosis.
  • Antimicrobial Effects : The compound has demonstrated activity against a range of microbial pathogens, suggesting its potential as an antimicrobial agent.
  • Influence on Cellular Functions : this compound may modulate cellular signaling pathways and gene expression profiles, which are critical for its therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways, leading to inhibition or activation that affects disease processes.
  • Gene Expression Modulation : It has been observed to influence transcription factors that regulate gene expression linked to cell proliferation and apoptosis.
  • Interaction with Biomolecules : Studies suggest that the compound interacts with various biomolecules, which can alter cellular responses and contribute to its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Ethyl 4-(2-chloro-pyrido[4,3-d]pyrimidine-6(5H)-carboxylateSimilar pyridopyrimidine coreLacks butanoate side chain
7-Methyl-2-chloropyrido[4,3-d]pyrimidineMethyl substitution on pyridineDifferent biological activity profile
6-Amino-7-chloropyrido[4,3-d]pyrimidineAmino group substitutionPotentially different therapeutic uses

These comparisons highlight how variations in functional groups can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Study : A study demonstrated that this compound inhibited cell proliferation in A431 vulvar epidermal carcinoma cells by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation : Research indicated that it exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound could modulate signaling pathways associated with inflammation and cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.